REACTION_SMILES
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[C:10]([O:11][OH:13])(=[O:12])[CH3:14].[CH3:1][c:2]1[cH:3][cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1>>[CH3:1][c:2]1[cH:3][c:4]([OH:12])[c:5]([O:8][CH3:9])[cH:6][cH:7]1
|
Name
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CC(=O)OO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(=O)OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C)cc1O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |